molecular formula C18H16FN3O2S B12474978 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B12474978
M. Wt: 357.4 g/mol
InChI Key: KEGYNLQCUDDFGA-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the triazole ring: This step involves the reaction of hydrazine derivatives with carbonyl compounds to form the triazole ring.

    Attachment of the fluorobenzyl group: This is typically done via nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of the sulfanyl linkage: This involves the reaction of thiol derivatives with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
  • 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Uniqueness

Compared to similar compounds, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole stands out due to the presence of the triazole ring and the fluorobenzyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16FN3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C18H16FN3O2S/c1-22-17(12-6-7-15-16(10-12)24-9-8-23-15)20-21-18(22)25-11-13-4-2-3-5-14(13)19/h2-7,10H,8-9,11H2,1H3

InChI Key

KEGYNLQCUDDFGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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